Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

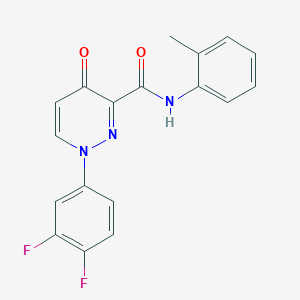

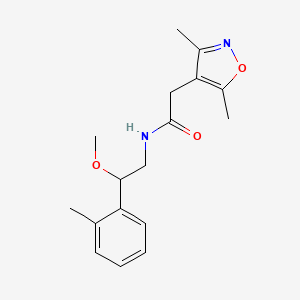

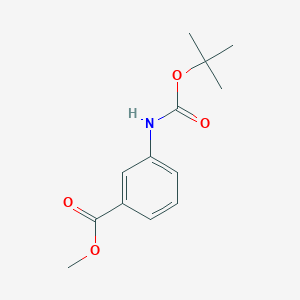

“Propenone, 1-(4-methyl-2-phenyl-5-thiazolyl)-3-dimethylamino-” is a chemical compound with the molecular formula C15H16N2OS . It is also known by its CAS number 257862-98-9.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringCC1=C (SC (=N1)C2=CC=CC=C2)C (=O)C . This represents the arrangement of atoms and their connectivity, but does not provide information about the 3D structure or conformation of the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.29 g/mol . It has a XLogP3-AA value of 3, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are both 217.05613515 g/mol . Its topological polar surface area is 58.2 Ų .Scientific Research Applications

Chemical Properties and Reactions

Reactivity with Amines : This propenone reacts with various amines such as 2-Aminothiazol and 2-Aminopyridin, leading to the formation of heterocyclic enaminoketones (Junek, Sterk, & Wrtilek, 1969).

Synthesis of Derivatives : The compound can be modified to create derivatives with thiosemicarbazidic groups, which exhibit antileukemia activity (Popuşoi et al., 2014).

Spectral Properties and Applications

- Photoreactivity and Laser Applications : The compound demonstrates specific spectral properties, making it suitable for use as a green-emitting laser dye (El-Daly et al., 2011).

Material Science and Dye Synthesis

- Synthesis of Disperse Dyes : It is used in the synthesis of disperse dyes, showcasing its application in the field of material science (Elapasery et al., 2020).

Pharmaceutical Research

Antimicrobial Activity : Certain derivatives of this compound have been investigated for their antimicrobial properties (Swarnkar, Ameta, & Vyas, 2014).

Potential Anti-Cancer Applications : Some chelates formed with this compound have shown cytotoxic action against human breast cancer cell lines, suggesting potential anti-cancer applications (Al-adilee & Hasan, 2021).

Miscellaneous Applications

- Synthesis of Azo Dye/Schiff Base/Chalcone Derivatives : It is used in the synthesis of novel azo dye/Schiff base/Chalcone derivatives with potential antipsychotic activity (Gopi, Sastry, & Dhanaraju, 2017).

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-14(13(18)9-10-17(2)3)19-15(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWFFTPILWMKHY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)